2-chloro-N-(5-iodo-2-pyridinyl)acetamide IUPAC name
2-chloro-N-(5-iodo-2-pyridinyl)acetamide IUPAC name
An In-Depth Technical Guide to 2-chloro-N-(5-iodopyridin-2-yl)acetamide
Introduction
2-chloro-N-(5-iodopyridin-2-yl)acetamide is a halogenated pyridinyl acetamide derivative possessing significant potential in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by two key reactive moieties: an iodopyridine ring and an α-chloroacetamide side chain. The iodopyridine component serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Simultaneously, the 2-chloroacetamide group is a well-established electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues, particularly cysteine, in proteins.[1] This dual functionality makes the compound a valuable building block for creating complex molecular architectures and a potent tool for developing targeted covalent inhibitors in drug discovery. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and potential applications, grounded in the established chemistry of its constituent functional groups.
Chemical Identity and Nomenclature
The systematic IUPAC name for the compound is 2-chloro-N-(5-iodopyridin-2-yl)acetamide . The structure consists of an acetamide backbone where the amide nitrogen is substituted with a 5-iodopyridin-2-yl group, and the α-carbon of the acetyl group is substituted with a chlorine atom.
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(5-iodopyridin-2-yl)acetamide |
| Molecular Formula | C₇H₆ClIN₂O |
| Molecular Weight | 312.50 g/mol |
| Canonical SMILES | C1=CC(=C(N=C1)NC(=O)CCl)I |
| InChI Key | (Predicted) YQFGCSJASKHCJJ-UHFFFAOYSA-N |
| Appearance | (Predicted) White to pale yellow solid/crystalline powder.[2][3] |
Synthesis and Purification
The synthesis of 2-chloro-N-(5-iodopyridin-2-yl)acetamide is most effectively achieved via a nucleophilic acyl substitution reaction. This standard and reliable method involves the acylation of the primary amine, 2-amino-5-iodopyridine, with chloroacetyl chloride.
Synthetic Rationale
The reaction proceeds by the nucleophilic attack of the exocyclic amino group of 2-amino-5-iodopyridine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, thereby ensuring the reaction proceeds to completion. The choice of an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is crucial to prevent side reactions with the highly reactive chloroacetyl chloride.
Experimental Protocol: Synthesis of 2-chloro-N-(5-iodopyridin-2-yl)acetamide
Materials:
-
2-amino-5-iodopyridine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate/Hexane for recrystallization
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-iodopyridine (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: While stirring vigorously, add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.[4]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the final product as a pure solid.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-chloro-N-(5-iodopyridin-2-yl)acetamide.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the different protons. A singlet for the two methylene protons (–CH₂Cl), an amide proton singlet (–NH–), and three distinct signals in the aromatic region for the three pyridinyl protons, showing characteristic coupling patterns.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals: one for the carbonyl carbon (C=O), one for the methylene carbon (–CH₂Cl), and five for the carbons of the iodopyridine ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected to confirm the presence of the principal functional groups. These include a sharp N-H stretching band (~3300 cm⁻¹), a strong C=O stretching band for the amide (~1680 cm⁻¹), and a C-Cl stretching band (~750 cm⁻¹).[6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. A characteristic (M+2) peak with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
Reactivity and Synthetic Utility
The utility of 2-chloro-N-(5-iodopyridin-2-yl)acetamide in further synthetic applications stems from the distinct reactivity of its two key functional groups.
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Electrophilic Alkylation: The α-chloroacetamide moiety is a potent electrophile. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This functionality is widely used to alkylate nucleophiles, most notably the thiol group of cysteine residues in proteins, forming a stable covalent thioether bond.[1] This makes the compound an ideal scaffold for developing covalent inhibitors or activity-based probes.
-
Cross-Coupling Reactions: The iodine atom on the pyridine ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the 5-position of the pyridine ring. Common transformations include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
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Caption: Key reactive sites of 2-chloro-N-(5-iodopyridin-2-yl)acetamide.
Potential Applications in Research and Drug Development
By combining the known biological activities and synthetic applications of its core structures, we can project the potential uses for this compound.
-
Covalent Inhibitor Scaffolding: The chloroacetamide group is a proven covalent warhead. This compound can be used as a starting point or fragment to design targeted covalent inhibitors for enzymes with a reactive cysteine in or near their active site.
-
Intermediate for Bioactive Molecules: N-pyridinyl acetamide derivatives have been explored as potent inhibitors of the Wnt signaling pathway, which is implicated in various cancers.[7] The iodopyridine handle allows for the rapid generation of a library of analogues via cross-coupling to explore structure-activity relationships (SAR) for various biological targets.
-
Antimicrobial and Herbicidal Agents: Chloroacetamide derivatives are a well-known class of herbicides and also possess antifungal and antimicrobial properties.[3][5] This compound could serve as a precursor for developing novel agents in this domain.
-
Chemical Biology Probes: The dual reactivity allows for a "click-and-bind" approach. The chloroacetamide can bind to a protein target, and the iodo- group can be subsequently modified with a reporter tag (like a fluorophore or biotin) via a cross-coupling reaction to facilitate target identification and validation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-chloro-N-(5-iodopyridin-2-yl)acetamide is not available, the safety profile can be inferred from the chloroacetamide class of compounds. Chloroacetamides are generally classified as toxic and hazardous.[3]
-
Hazards:
-
Handling Precautions:
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth and immediately call a poison control center or doctor. Do not induce vomiting.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
References
Note: As 2-chloro-N-(5-iodopyridin-2-yl)acetamide is a specific and potentially novel compound, direct literature may be sparse. The references below ground the discussion in the well-established chemistry of analogous structures.
-
Chemsrc. 2-chloro-n-(5-chloropyridin-2-yl)acetamide | 90931-33-2. [Link]
-
National Institutes of Health, PubChem. Chloroacetamide. [Link]
-
ResearchGate. 2-Chloro-N-(2,5-dichlorophenyl)acetamide. [Link]
-
American Elements. 2-chloro-N-(4-iodo-2-methylphenyl)acetamide | CAS 379255-47-7. [Link]
-
National Institute of Standards and Technology. Acetamide, 2-chloro-. [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
- Google Patents.
-
MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
-
Wikipedia. Chloroacetamide. [Link]
-
ResearchGate. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]
-
PubMed Central. Crystal structures of two C,N-disubstituted acetamides. [Link]
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- 4. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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